7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
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Overview
Description
7-Amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione is a complex organic compound with a molecular formula of C16H16N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors such as benzylamine, ethylamine, and a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It has been studied for its potential use in the development of new therapeutic agents.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
6-Amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
7-Amino-1-methyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Uniqueness: 7-Amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione is unique due to its specific structural features, such as the presence of the benzyl group and the ethyl group at specific positions on the pyrido[2,3-d]pyrimidine core. These structural differences contribute to its distinct biological and chemical properties compared to similar compounds.
Biological Activity
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its inhibitory effects on various biological targets.
- Chemical Name : this compound
- CAS Number : 571149-80-9
- Molecular Formula : C₁₆H₁₆N₄O₃
- Molecular Weight : 312.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process includes the introduction of amino and benzyl groups through various coupling reactions. A detailed synthetic pathway can be found in the literature focusing on pyrido[2,3-d]pyrimidine derivatives .
Inhibition of eEF-2K
One of the primary biological activities studied for this compound is its inhibitory effect on eukaryotic elongation factor 2 kinase (eEF-2K). eEF-2K plays a crucial role in regulating protein synthesis and is implicated in cancer cell proliferation.
Key Findings :
- IC50 Values : The compound exhibits an IC50 value of approximately 420 nM against eEF-2K . This suggests a potent inhibitory effect compared to other compounds in the same series.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of an ethyl group at position R1 and an amino group at R2 significantly enhances activity.
- Modifications at R3 can also affect the potency and selectivity towards eEF-2K .
Study on MDA-MB-231 Cells
In a study involving MDA-MB-231 breast cancer cells:
- Treatment with the compound resulted in a significant reduction in phosphorylated eEF-2 levels (Thr-56), indicating effective inhibition of eEF-2K activity.
Comparative Analysis with Other Compounds
A comparative analysis with other pyrido[2,3-d]pyrimidine derivatives showed that:
Compound | IC50 (nM) | Remarks |
---|---|---|
Compound 6 (A-484954) | 420 | Most potent inhibitor |
Compound 9 | 930 | Moderate inhibitor |
Control Compound | >25000 | No significant inhibition |
This table summarizes the relative potency of various compounds against eEF-2K.
The mechanism by which 7-amino-1-benzyl-3-ethyl-pyrido[2,3-d]pyrimidine inhibits eEF-2K involves binding to the kinase's active site. Structural modeling studies have suggested that specific interactions between the compound and key residues within the binding pocket are critical for its inhibitory activity .
Properties
IUPAC Name |
7-amino-1-benzyl-3-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-2-19-15(22)13-11(21)8-12(17)18-14(13)20(16(19)23)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYMWWBKWCSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC(=CC2=O)N)N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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